molecular formula C22H24ClN3O B4505638 N-(1-benzyl-4-piperidinyl)-2-(6-chloro-1H-indol-1-yl)acetamide

N-(1-benzyl-4-piperidinyl)-2-(6-chloro-1H-indol-1-yl)acetamide

Cat. No.: B4505638
M. Wt: 381.9 g/mol
InChI Key: BRRMOXHOMNBARX-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidinyl)-2-(6-chloro-1H-indol-1-yl)acetamide is a synthetic organic compound featuring a benzylpiperidine moiety linked to a 6-chloroindole group via an acetamide functional group. The acetamide linker facilitates hydrogen bonding, a critical feature for binding to enzymes or receptors .

This compound belongs to a broader class of piperidine-indole hybrids, which are increasingly studied for their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(6-chloroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O/c23-19-7-6-18-8-13-26(21(18)14-19)16-22(27)24-20-9-11-25(12-10-20)15-17-4-2-1-3-5-17/h1-8,13-14,20H,9-12,15-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRMOXHOMNBARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CN2C=CC3=C2C=C(C=C3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-piperidinyl)-2-(6-chloro-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.

    Acylation: The chlorinated indole is then acylated with an appropriate acyl chloride to form the indole acetamide.

    Piperidine Substitution: The final step involves the substitution of the acetamide with 1-benzyl-4-piperidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4-piperidinyl)-2-(6-chloro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidinyl)-2-(6-chloro-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound might exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of N-(1-benzyl-4-piperidinyl)-2-(6-chloro-1H-indol-1-yl)acetamide can be contextualized by comparing it to key analogs (Table 1).

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Key Differentiators
N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide Benzylpiperidine + 6-fluoroindole + acetamide 393.5 Potential CNS modulation Fluorine substitution enhances electronegativity, possibly improving receptor affinity but reducing metabolic stability compared to chlorine.
2-(6-chloro-1H-indol-1-yl)-N-phenylacetamide 6-chloroindole + phenylacetamide ~299.7 Antimicrobial, anti-inflammatory Lacks piperidine moiety, reducing CNS penetration but improving solubility.
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide 6-chloroindole + pyridazinone + acetamide ~423.9 Anti-inflammatory, analgesic Pyridazinone core introduces additional hydrogen-bonding sites, enhancing anti-inflammatory potency.
2-(1H-indol-3-yl)-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide Indole + pyrimidine + pyrrolidine ~432.9 Anticancer (kinase inhibition) Pyrimidine-pyrrolidine substituents enable kinase-targeted activity, unlike the benzylpiperidine in the target compound.

Impact of Halogen Substitution

  • Chlorine vs.
  • Chlorine vs. Bromine: Bromine analogs (e.g., 2-(2-bromophenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide ) exhibit higher molecular weight and steric hindrance, reducing receptor selectivity compared to chlorine .

Role of the Piperidine Moiety

  • The benzylpiperidine group in the target compound distinguishes it from phenylacetamide derivatives (e.g., ).
  • In contrast, pyridazinone-containing analogs (e.g., ) prioritize anti-inflammatory activity via formyl peptide receptor modulation, a pathway less accessible to piperidine-based structures.

Pharmacokinetic and Pharmacodynamic Profiles

  • Solubility: The acetamide linker improves water solubility compared to non-polar analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide .
  • Metabolic Stability : Chlorine’s electron-withdrawing effect may slow oxidative metabolism relative to methyl-substituted compounds (e.g., ), extending half-life .

Research Findings and Therapeutic Potential

  • The target compound’s chloro-substitution may enhance this property.
  • Anti-Inflammatory Effects: Pyridazinone derivatives (e.g., ) show cytokine modulation, but the target compound’s piperidine group could offer unique CNS-targeted anti-inflammatory action .
  • Anticancer Potential: Indole-pyrimidine hybrids (e.g., ) inhibit kinases, suggesting the target compound could be modified for similar applications by substituting the piperidine with a pyrimidine group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzyl-4-piperidinyl)-2-(6-chloro-1H-indol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzyl-4-piperidinyl)-2-(6-chloro-1H-indol-1-yl)acetamide

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